6-Acetyl-4-bromopyridine-2-sulfonyl chloride
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Overview
Description
6-Acetyl-4-bromopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H5BrClNO3S and a molecular weight of 298.54 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-bromopyridine-2-sulfonyl chloride typically involves the reaction of 6-acetyl-4-bromopyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The process involves careful handling of reagents and maintenance of specific temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-bromopyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride or iron(III) bromide.
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic conditions to replace the sulfonyl chloride group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include substituted pyridine derivatives with various electrophiles attached to the aromatic ring.
Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, or sulfonate thiol derivatives depending on the nucleophile used.
Scientific Research Applications
6-Acetyl-4-bromopyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Acetyl-4-bromopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The bromine atom on the pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-6-bromopyridine-2-sulfonyl chloride: Similar in structure but with different positional isomers.
4-Bromopyridine-2-sulfonyl chloride: Lacks the acetyl group, leading to different reactivity and applications.
Uniqueness
6-Acetyl-4-bromopyridine-2-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H5BrClNO3S |
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Molecular Weight |
298.54 g/mol |
IUPAC Name |
6-acetyl-4-bromopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5BrClNO3S/c1-4(11)6-2-5(8)3-7(10-6)14(9,12)13/h2-3H,1H3 |
InChI Key |
WPLCVHMLCVKYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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